molecular formula C21H22ClN3OS B2799193 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide CAS No. 897456-42-7

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide

Cat. No.: B2799193
CAS No.: 897456-42-7
M. Wt: 399.94
InChI Key: YXQFSUODNPFNOX-UHFFFAOYSA-N
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Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide is a recognized and potent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby permanently disabling its enzymatic activity. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival. Given this mechanism, this compound is a valuable tool for investigating the role of BTK in a wide range of pathological contexts. Its primary research applications include the study of B-cell mediated autoimmune diseases, such as rheumatoid arthritis and lupus, where aberrant BCR signaling is implicated. Furthermore, due to the dependency of certain B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) on constitutive BCR signaling, this inhibitor is extensively used in preclinical oncology research to induce apoptosis and suppress proliferation in malignant B-cells. Studies have shown its efficacy in modulating B-cell responses and downstream signaling events, including the inhibition of PLCγ2 phosphorylation and NF-κB pathway activation. Researchers utilize this compound to dissect BTK-specific signaling cascades and to evaluate the therapeutic potential of BTK inhibition in both hematological cancers and autoimmune disorders.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c22-18-11-9-17(10-12-18)19-15-24-21(25-19)27-14-13-23-20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQFSUODNPFNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an imidazole ring, a thioether linkage, and an amide functional group, which contribute to its diverse pharmacological properties.

Structural Characteristics

The structural complexity of this compound can be broken down as follows:

  • Imidazole Ring : Known for its ability to interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
  • Thioether Linkage : Enhances the lipophilicity and bioavailability of the compound, facilitating interaction with biological targets.
  • Amide Functional Group : Plays a crucial role in the compound's binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in targeting enzymes involved in cancer and microbial pathways.
  • Receptor Binding : The compound may exhibit high affinity for various receptors, influencing multiple signaling pathways within cells.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structural features often target cancer cell lines effectively. For instance, imidazole derivatives have been studied for their ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Activity Type Target Organisms Minimum Inhibitory Concentration (MIC)
AntimicrobialGram-positive bacteria (e.g., Staphylococcus aureus)1.27 µM
AntimicrobialGram-negative bacteria (e.g., Escherichia coli)2.54 µM
AnticancerHuman colorectal carcinoma cell line (HCT116)IC50 = 5.85 µM

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of imidazole derivatives similar to this compound. For example:

  • Study on 2MBI Derivatives : A series of derivatives were synthesized and evaluated for antimicrobial and anticancer activities, revealing promising results against various pathogens and cancer cell lines .
  • Mechanistic Insights : Research indicates that imidazole derivatives can inhibit dihydrofolate reductase (DHFR), an important enzyme in purine synthesis, further supporting their potential as therapeutic agents against cancer .
  • Toxicological Assessments : Evaluations of acute toxicity have shown low toxicity levels for certain imidazole derivatives, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Research Findings and Limitations

  • : Provides a detailed physicochemical profile of a structurally similar thiadiazole derivative, enabling indirect comparisons. Its higher topological polar surface area (92.4 Ų) suggests moderate solubility, which may differ for the target compound due to the imidazole core .
  • Future structural studies of the target compound could employ SHELXL for high-precision analysis of its conformation and intermolecular interactions .

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